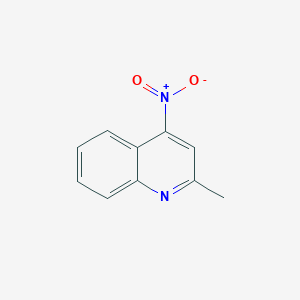

2-Methyl-4-nitroquinoline

Description

BenchChem offers high-quality 2-Methyl-4-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-6-10(12(13)14)8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPADYBIJEXXKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499775 | |

| Record name | 2-Methyl-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28673-36-1 | |

| Record name | 2-Methyl-4-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Methyl-4-nitroquinoline (CAS 28673-36-1)

[1]

Executive Summary

2-Methyl-4-nitroquinoline is a functionalized heterocyclic building block belonging to the quinoline family.[1][2] Distinguished by the presence of an electron-withdrawing nitro group at the C4 position and a reactive methyl group at the C2 position, it serves as a critical intermediate in the synthesis of DNA-intercalating agents, antimalarials, and kinase inhibitors. While its N-oxide derivative (4-NQO) is widely documented as a potent carcinogen used in cancer modeling, the free base (CAS 28673-36-1) offers distinct utility as a substrate for nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[3]

| Property | Data |

| CAS Number | 28673-36-1 |

| IUPAC Name | 2-Methyl-4-nitroquinoline |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, Chloroform; sparingly soluble in water |

| Melting Point | Note: Often cited for the N-oxide (156°C); free base typically lower.[3] |

Structural Insights: The molecule features a bicyclic aromatic system where the pyridine ring is highly electron-deficient.

-

C4-Nitro Group: Acts as a powerful electron-withdrawing group (EWG), significantly reducing electron density at the C4 carbon. This makes C4 highly susceptible to nucleophilic attack, functioning as an excellent leaving group (

). -

C2-Methyl Group: The electron deficiency of the ring, amplified by the 4-nitro group, renders the methyl protons at C2 acidic (

approx. 20-22). This allows for deprotonation by bases and subsequent condensation with electrophiles (e.g., aldehydes).

Synthesis & Manufacturing

The synthesis of 2-methyl-4-nitroquinoline is non-trivial due to the directing effects of the quinoline nitrogen. Direct nitration of 2-methylquinoline (quinaldine) typically yields the 5-nitro and 8-nitro isomers. Therefore, the N-oxide route is the industry standard for regioselective installation of the nitro group at position 4.

Core Synthetic Pathway

-

N-Oxidation: Quinaldine is oxidized to Quinaldine N-oxide.

-

Regioselective Nitration: The N-oxide group directs the nitronium ion (

) to the C4 position. -

Deoxygenation: Selective removal of the N-oxide oxygen yields the target free base.

Figure 1: Regioselective synthesis pathway via the N-oxide intermediate.

Experimental Protocol: Nitration of Quinaldine N-Oxide

This protocol describes the critical step of installing the nitro group.

Reagents: Quinaldine 1-oxide (1.0 eq), Fuming Nitric Acid (

-

Dissolve Quinaldine 1-oxide in concentrated

at 0°C. -

Add fuming

dropwise, maintaining temperature below 5°C to prevent over-nitration or decomposition. -

Warm the mixture to 70°C and stir for 4 hours.

-

Pour the reaction mixture onto crushed ice. The 4-nitro derivative will precipitate as a yellow solid.

-

Purification: Recrystallize from ethanol/acetone.

-

Deoxygenation (Optional for CAS 28673-36-1): Treat the isolated N-oxide with phosphorus trichloride (

) in chloroform at reflux. Note: Monitor carefully as

Chemical Reactivity Profile

The reactivity of 2-methyl-4-nitroquinoline is dominated by the lability of the nitro group and the acidity of the methyl group.

A. Nucleophilic Aromatic Substitution ( )

The nitro group at C4 is a "pseudo-halogen" leaving group. Upon treatment with nucleophiles (amines, alkoxides, thiols), the nitro group is displaced.

-

Mechanism: Addition-Elimination (

). -

Application: Synthesis of 4-aminoquinolines (antimalarial pharmacophore).

-

Conditions: Reflux in ethanol or DMF with excess nucleophile.

B. Condensation at C2-Methyl

The C2-methyl group is activated by the electron-deficient ring.

-

Reaction: Knoevenagel-type condensation with aromatic aldehydes.

-

Product: 2-Styryl-4-nitroquinolines.

-

Conditions: Acetic anhydride or piperidine catalyst at reflux.

Figure 2: Divergent reactivity profile enabling scaffold diversification.

Safety & Handling (MSDS Highlights)

-

Health Hazard: Nitroquinolines are potential mutagens.[4] The N-oxide metabolite (4-NQO) is a known carcinogen (Group 2B). Handle CAS 28673-36-1 with the assumption of high toxicity.

-

Handling: Use a fume hood, nitrile gloves, and N95/P100 respiratory protection to avoid dust inhalation.

-

Storage: Store in a cool, dry place away from strong oxidizing agents and strong bases.

References

Biological Activity & Mechanistic Divergence: 2-Methyl-4-nitroquinoline vs. 4-NQO

[1]

Executive Summary: The Structural Determinants of Potency

In oncology research and toxicology, 4-Nitroquinoline 1-oxide (4-NQO) serves as a "gold standard" UV-mimetic carcinogen. Its biological activity hinges on two critical structural features: the N-oxide moiety at position 1 and the nitro group at position 4.

2-Methyl-4-nitroquinoline (2-Me-4-NQ) represents a critical structural probe. By introducing a methyl group at the C2 position and (depending on the specific derivative used in your comparison) potentially lacking the N-oxide, it illustrates the Structure-Activity Relationship (SAR) of quinolines.

-

4-NQO: Highly potent, requires metabolic activation, forms bulky DNA adducts.[1]

-

2-Me-4-NQ (and 2-Me-4-NQO): Significantly reduced biological activity due to steric hindrance and electronic perturbation . The C2-methyl group distorts the molecule's planarity, impeding DNA intercalation and enzymatic reduction.

This guide details the mechanistic divergence of these compounds, providing self-validating protocols for their use in drug development and chemoprevention studies.

Mechanistic Deep Dive: Metabolic Activation & DNA Damage

The 4-NQO Activation Pathway

4-NQO is a pro-drug. It is biologically inert until metabolized by cellular reductases (primarily DT-diaphorase / NQO1 ).

-

Enzymatic Reduction: 4-NQO is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .[2]

-

Activation: 4-HAQO is serylated by seryl-tRNA synthetase to form a highly electrophilic nitrenium ion.

-

DNA Adduct Formation: This electrophile covalently binds to the C8 or N2 position of Guanine and the N6 position of Adenine, forming stable bulky adducts (e.g., dG-C8-NQO) that mimic UV-induced pyrimidine dimers.

The 2-Methyl "Blocking" Effect

The introduction of a methyl group at position 2 (adjacent to the ring nitrogen) drastically alters this pathway:

-

Steric Hindrance: The bulky methyl group interferes with the binding of the molecule to the active site of nitroreductases (NQO1), slowing the conversion to the active hydroxylamine form.

-

Intercalation Inhibition: DNA intercalation requires a planar aromatic system. The C2-methyl group creates a steric clash, twisting the nitro group out of plane and reducing the binding affinity to the DNA double helix.

-

Absence of N-Oxide (in 2-Me-4-NQ): If using the non-oxide variant, the compound lacks the N-O moiety essential for the specific redox cycle that generates the reactive nitrenium ion. It behaves largely as a cytotoxic agent rather than a specific genotoxin.

Pathway Visualization

The following diagram illustrates the divergent fates of 4-NQO and its 2-methyl analog.

Caption: Comparative metabolic fate. 4-NQO undergoes rapid enzymatic reduction to the DNA-reactive 4-HAQO. The 2-Methyl analog faces steric barriers, preventing efficient activation and DNA binding.

Comparative Biological Data[4]

The following table summarizes the key quantitative differences. Note the orders-of-magnitude difference in mutagenic potency.

| Feature | 4-NQO (Reference) | 2-Methyl-4-nitroquinoline (Analog) |

| Primary Activity | Potent Carcinogen / Mutagen | Weak Mutagen / Cytotoxic |

| Metabolic Requirement | High (NQO1 dependent) | Low / Non-specific |

| Ames Test (TA98/TA100) | Positive ( | Weakly Positive / Negative |

| DNA Binding Mode | Intercalation + Covalent Adduct | Weak Intercalation |

| UV-Mimetic Activity | High (NER Repair Pathway) | Negligible |

| Solubility | Low (requires DMSO/Ethanol) | Low (Lipophilic) |

Experimental Protocols

Safety & Handling (Critical)

-

Hazard: 4-NQO is a potent carcinogen. 2-Methyl-4-nitroquinoline should be treated with the same caution due to structural similarity.

-

Inactivation: All waste must be inactivated using 10% Sodium Hypochlorite (Bleach) for at least 24 hours before disposal.

-

PPE: Double nitrile gloves, lab coat, and work strictly within a Class II Biosafety Cabinet.

In Vitro Cytotoxicity & Genotoxicity Workflow

This protocol validates the differential activity of the two compounds using a mammalian cell line (e.g., V79 or CHO cells).

Objective: Determine the IC50 and verify the "UV-mimetic" DNA damage response.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Dissolve 4-NQO and 2-Me-4-NQ in DMSO to a stock concentration of 10 mM.

-

Note: Solutions are light-sensitive.[3] Wrap tubes in aluminum foil.

-

-

Cell Seeding:

-

Seed cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

-

Treatment:

-

Treat cells with serial dilutions (0.01 µM to 100 µM) of both compounds for 1 hour (pulse treatment) or 24 hours (continuous).

-

Control: DMSO vehicle (final concentration < 0.5%).

-

-

Washout & Recovery:

-

Remove media, wash 2x with PBS, and replace with fresh growth media.

-

-

Assay Readout (72h post-treatment):

-

MTT/MTS Assay: Quantify metabolic viability.

-

Clonogenic Assay (Optional): For precise reproductive death measurement.

-

-

Data Analysis:

-

Plot Dose-Response curves.

-

Expectation: 4-NQO will show a sharp drop in viability (IC50 ~0.1–1.0 µM). 2-Me-4-NQ will show a right-shifted curve (IC50 > 10–50 µM), indicating lower potency.

-

Logical Workflow for Mechanism Validation

To confirm that the observed toxicity is due to DNA damage (and not general cellular stress), use this logical workflow.

Caption: Validation workflow. Parallel assessment of cytotoxicity and DNA double-strand breaks (

References

-

Nunoshiba, T., & Demple, B. (1993). Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline 1-oxide.[1] Cancer Research.

-

[Link]

-

-

Tada, M., & Tada, M. (1975). Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide.

-

[Link]

-

-

Kanojia, D., & Vaidya, M. M. (2006). 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology.

-

[Link]

-

-

Arima, Y., et al. (2006).

-

[Link]

-

-

BenchChem. (2025). 2-Nitroquinoline and 4-NQO Biological Activity Data.[1][4][5]

Sources

- 1. 2-Nitroquinoline | 18714-34-6 | Benchchem [benchchem.com]

- 2. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 3. 4-NITROQUINOLINE N-OXIDE | 56-57-5 [chemicalbook.com]

- 4. 4-NITROQUINOLINE N-OXIDE - Safety Data Sheet [chemicalbook.com]

- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Genotoxicity Profile of 2-Methyl-4-nitroquinoline (Non-Oxide)

[1]

Executive Summary: The "Oxide" Distinction

Critical Distinction: This guide specifically addresses 2-Methyl-4-nitroquinoline (CAS 28673-36-1) , the non-oxide analogue.[1][2]

It is imperative to distinguish this compound from its structural cousin, 4-Nitroquinoline 1-oxide (4-NQO) , and its derivative 2-Methyl-4-nitroquinoline 1-oxide .[1][2] The "1-oxide" moiety is the pharmacophore responsible for the potent, "UV-mimetic" mutagenicity associated with this class.[1] The removal of the oxygen atom at the N-position fundamentally alters the metabolic activation pathway, significantly reducing the genotoxic potency compared to the oxide forms.[1]

While the 1-oxide derivatives are classified as high-potency mutagens (Class 1 carcinogens in many models), 2-Methyl-4-nitroquinoline non-oxide behaves as a conventional nitroaromatic compound.[1][2] Its genotoxicity is contingent upon specific enzymatic reduction (nitroreductase activity) and generally requires metabolic activation (S9 fraction) to exhibit mutagenicity, unlike the direct-acting nature often observed with the oxides in specific cellular contexts.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | 2-Methyl-4-nitroquinoline |

| CAS Number | 28673-36-1 (Distinct from 2-Me-4-NQO: 4831-62-3) |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| Structure | Quinoline ring substituted with a methyl group at C2 and a nitro group at C4.[1][3][4][5][6][7] No N-oxide. |

| Lipophilicity (LogP) | ~2.5 - 3.0 (Estimated; more lipophilic than the oxide form) |

| Solubility | Low in water; soluble in DMSO, Methanol, Acetone.[2] |

Mechanistic Genotoxicity: The Activation Divergence[1]

The genotoxic potential of nitroquinolines is dictated by their metabolic fate.[1] The presence or absence of the N-oxide determines the pathway.[1]

The Oxide Pathway (High Potency - Reference)

The 1-oxide (e.g., 4-NQO) acts as a substrate for 4-NQO reductase (DT-diaphorase).[1][2] It is reduced to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .[1][7] This metabolite is stable enough to enter the nucleus but reactive enough to be serylated (by seryl-tRNA synthetase), forming a highly electrophilic nitrenium ion that covalently binds to DNA (forming dG-C8 and dG-N2 adducts).[1][2]

The Non-Oxide Pathway (2-Methyl-4-nitroquinoline)

The non-oxide lacks the N-O bond that facilitates the specific redox cycling seen in 4-NQO.[1]

-

Requirement for S9: It is not a direct-acting mutagen in most Salmonella strains.[1] It requires metabolic activation (S9 fraction containing CYP450s or nitroreductases).[1]

-

Nitroreduction: The primary activation route is the reduction of the -NO

group to a hydroxylamine (-NHOH).[1] -

Steric Hindrance: The methyl group at the C2 position (ortho to the ring nitrogen, para to the nitro group) introduces steric bulk and electronic donation.[1] This can hinder the enzymatic reduction of the nitro group compared to the unsubstituted 4-nitroquinoline.[1]

-

DNA Binding: If formed, the hydroxylamine metabolite can form DNA adducts, but the efficiency is significantly lower than the "serylation-mediated" pathway of the N-oxides.[1][2]

Pathway Visualization (DOT)[1][2]

Caption: Comparative metabolic activation pathways. The Oxide form utilizes a specific, high-efficiency activation route, while the Non-Oxide relies on generic, less efficient nitroreduction.[2]

Experimental Protocols for Genotoxicity Assessment

Due to the hydrophobic nature of 2-Methyl-4-nitroquinoline and its requirement for metabolic activation, standard aqueous protocols may yield false negatives.[1]

Bacterial Reverse Mutation Assay (Ames Test) - Modified

Objective: Detect frameshift (TA98) and base-pair substitution (TA100) mutations.

Protocol:

-

Strain Selection:

-

Metabolic Activation (S9):

-

Pre-incubation Method (Mandatory):

-

Dose Range:

In Vitro Micronucleus Assay (Mammalian Cells)

Objective: Assess clastogenicity (chromosome breakage) and aneugenicity.[1]

Protocol:

-

Cell Line: CHO-K1 or TK6 lymphoblastoid cells.[1]

-

Treatment:

-

Analysis:

Experimental Workflow Visualization (DOT)

Caption: Integrated workflow for genotoxicity assessment, prioritizing pre-incubation for lipophilic nitro-compounds.

Comparative Data Summary

The following table synthesizes historical data trends for nitroquinolines to predict the profile of the 2-methyl non-oxide derivative.

| Parameter | 4-Nitroquinoline 1-oxide (4-NQO) | 2-Methyl-4-nitroquinoline (Non-Oxide) |

| Ames Potency | Extreme (nanogram range) | Weak/Moderate (microgram range) |

| S9 Requirement | Active without S9 (in some strains); enhanced by S9.[1] | Requires S9 for metabolic activation.[1] |

| Mechanism | 4-NQO Reductase | Nitroreductase |

| Carcinogenicity | Potent Skin/Oral Carcinogen.[1] | Likely weak or non-carcinogenic (based on 6-nitroquinoline data).[1] |

| Primary Risk | Direct DNA reactivity (UV-mimetic).[1] | Metabolite-driven toxicity (ROS/Adducts).[1] |

References

-

Nago, M., et al. (1977).[2][7] Mutagenicities of quinoline derivatives in the Salmonella/microsome test.[1][8]Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis .

-

Tada, M., & Tada, M. (1975).[2][7] Seryl-tRNA synthetase and activation of the carcinogen 4-nitroquinoline 1-oxide.[1]Nature .[1] [1][2]

-

Okabayashi, T., & Yoshimoto, A. (1962).[2][7] Reduction of 4-nitroquinoline 1-oxide by microorganisms.[1]Chemical and Pharmaceutical Bulletin .[1]

-

Kato, T., et al. (1999).[2][7] Structure-activity relationship of mutagenic quinolines.[1][7]Mutation Research .

-

Sugimura, T., et al. (1966).[2] Metabolism of 4-nitroquinoline-1-oxide, a carcinogen.[1][2][7][9]Cancer Research .[1][8]

Sources

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Methyl-4-nitroquinoline 1-oxide | C10H8N2O3 | CID 78545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 2-Nitroquinoline | 18714-34-6 | Benchchem [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CARCINOGENIC ACTION OF 4-NITROQUINOLINE-N-OXIDE [jstage.jst.go.jp]

- 9. aacrjournals.org [aacrjournals.org]

Toxicity Mechanisms of Methylated Nitroquinolines: A Structural and Metabolic Analysis

Executive Summary

Methylated nitroquinolines represent a distinct subclass of nitroaromatic xenobiotics where the addition of a methyl group to the nitroquinoline scaffold significantly modulates toxicological outcomes. While the prototype 4-nitroquinoline-1-oxide (4-NQO) is a potent radiomimetic carcinogen, its methylated derivatives (e.g., 3-methyl-4-nitroquinoline-1-oxide) exhibit divergent toxicity profiles ranging from retained mutagenicity to complete nullification of carcinogenic potential.

This guide analyzes the Structure-Activity Relationships (SAR) governing these differences, focusing on metabolic activation pathways, DNA adduct formation, and oxidative stress mechanisms. It provides researchers with validated protocols for assessing these specific toxicity endpoints.

Part 1: Chemical Basis of Toxicity & SAR

The toxicity of methylated nitroquinolines is not intrinsic to the parent molecule but is acquired through metabolic bioactivation. The presence and position of the methyl group act as a "steric gatekeeper," determining whether the molecule undergoes toxification (activation to DNA-binding species) or detoxification .

The Nitroreduction Pathway

The critical step in nitroquinoline toxicity is the enzymatic reduction of the nitro group (-NO2) to a hydroxylamine (-NHOH).

-

4-NQO (Prototype): Rapidly reduced by DT-diaphorase (NQO1) and other nitroreductases to 4-hydroxyaminoquinoline-1-oxide (4-HAQO). This intermediate is further acetylated (by Acetyl-CoA dependent enzymes) to form the unstable electrophile 4-acetoxyaminoquinoline-1-oxide , which covalently binds DNA.

-

3-Methyl-4-NQO (Steric Blockade): The methyl group at the C3 position creates steric hindrance adjacent to the nitro group at C4. This hindrance interferes with the substrate specificity of NQO1.

-

Mechanism:[1][2][3][4][5] It prevents the precise planar alignment required for hydride transfer in the enzyme active site.

-

Outcome: The reduction is either stalled or diverted to a pathway that does not generate the ultimate carcinogenic electrophile, significantly reducing mutagenicity compared to the non-methylated parent.

-

Comparative Mutagenic Potency

Data indicates a positional hierarchy in mutagenic potential based on the Ames test (S. typhimurium TA100):

| Compound | Relative Mutagenicity | Mechanism of Deviation |

| 4-NQO | 100% (Reference) | Unimpeded reduction to 4-HAQO; efficient DNA intercalation. |

| 2-Methyl-4-NQO | ~60-80% | Slight steric interference; retains planarity for DNA intercalation. |

| 3-Methyl-4-NQO | < 5% (Weak/Inactive) | Steric inhibition of nitroreductase; inability to form stable DNA adducts. |

| 6-Methyl-5-NQO | Variable | Toxicity driven by ring oxidation rather than nitroreduction. |

Part 2: Molecular Mechanisms of Action

DNA Adduct Formation (Genotoxicity)

For the active derivatives (e.g., 4-NQO, 2-Me-4-NQO), the ultimate toxicant acts as a bulky alkylating agent.

-

Target Sites: The electrophilic nitrenium ion attacks nucleophilic centers on DNA bases, primarily the C8 and N2 positions of Guanine (dG) and the N6 position of Adenine (dA) .

-

Adduct Types:

-

dG-C8-NQO: The major "bulky" adduct. It causes the base to rotate into the syn conformation, distorting the DNA helix and blocking replication polymerases (leading to G:C

T:A transversions). -

dG-N2-NQO: A minor adduct that interferes with hydrogen bonding.

-

-

Methylation Impact: Methylated derivatives that successfully undergo reduction often form adducts that are less stable or more easily repaired by Nucleotide Excision Repair (NER) due to the added bulk of the methyl group distorting the helix further, triggering faster repair recognition.

Oxidative Stress (Cytotoxicity)

Apart from DNA binding, nitroquinolines undergo redox cycling . The one-electron reduction of the nitro group yields a nitro-anion free radical. In the presence of oxygen, this radical is re-oxidized to the parent compound, generating superoxide anions (

-

Significance: This cycle depletes cellular NADPH and generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and 8-oxo-dG formation (oxidative DNA damage).

-

Methyl Effect: Methyl groups are electron-donating. In some isomers, this donation stabilizes the nitro-anion radical, potentially enhancing the redox cycling component even if the DNA binding capability is reduced.

Part 3: Visualization of Pathways

Diagram 1: Metabolic Activation and Steric Inhibition

This diagram illustrates the bifurcation between the toxic activation of 4-NQO and the steric blockade observed in 3-Methyl-4-NQO.

Figure 1: Differential metabolic processing of 4-NQO vs. 3-Methyl-4-NQO.[6] The methyl group at C3 hinders NQO1 reduction, preventing the formation of the carcinogenic nitrenium ion.

Part 4: Experimental Protocols

Protocol 1: In Vitro Metabolic Activation Assay (Self-Validating)

Objective: To determine if a specific methylated nitroquinoline requires enzymatic activation to be mutagenic.

Methodology: Modified Ames Test (Salmonella typhimurium TA100). Validation Principle: Use of S9 fraction (liver homogenate) acts as the metabolic activation system. A compound is confirmed as a "pro-carcinogen" if mutagenicity increases significantly only in the presence of S9.

Workflow Steps:

-

Preparation:

-

Prepare 0.5 mM stock solutions of the test compound (Methyl-NQO) in DMSO.

-

Control 1 (Positive): 4-NQO (0.5 µ g/plate ) - Known direct mutagen (mostly) but enhanced by S9.

-

Control 2 (Negative): DMSO vehicle only.

-

Control 3 (S9 Check): 2-Aminoanthracene (Requires S9 for activity).

-

-

Incubation:

-

Mix 0.1 mL bacterial culture + 0.1 mL test compound + 0.5 mL S9 mix (or phosphate buffer for -S9 plates).

-

Pour onto minimal glucose agar plates.

-

-

Readout:

-

Incubate at 37°C for 48 hours.

-

Count His+ revertant colonies.

-

-

Data Analysis:

-

Calculate the Mutagenic Index (MI) = (Revertants in Test) / (Revertants in Solvent Control).

-

Interpretation: MI > 2.0 is considered positive. If MI(+S9) >> MI(-S9), metabolic activation is required.

-

Protocol 2: LC-MS/MS Quantification of DNA Adducts

Objective: To quantify the specific bulky adducts formed by methylated nitroquinolines.

Methodology: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry.

Validation Principle: Use of stable isotope-labeled internal standards (

Workflow Steps:

-

DNA Isolation: Extract genomic DNA from treated cells using a high-purity phenol-chloroform method (avoiding oxidation).

-

Hydrolysis:

-

Digest 50 µg DNA with Micrococcal Nuclease and Spleen Phosphodiesterase (37°C, 6h).

-

Add Alkaline Phosphatase (1h) to generate nucleosides.

-

Spike: Add 50 fmol of internal standard (

-labeled adduct).

-

-

Enrichment (Crucial Step):

-

Pass hydrolysate through an SPE column (Solid Phase Extraction) to remove normal nucleosides (dG, dA, T, C) which would otherwise saturate the MS detector.

-

Elute the hydrophobic bulky adducts with methanol.

-

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (1.7 µm particle size).

-

Mode: Positive Electrospray Ionization (ESI+).

-

Transition Monitoring (SRM): Monitor the loss of the deoxyribose sugar (neutral loss of 116 Da).

-

Target: [M+H]+

[M+H - 116]+

-

-

-

Calculation:

-

Construct calibration curve: Area Ratio (Analyte/Internal Std) vs. Concentration Ratio.

-

Diagram 2: Experimental Workflow for Toxicity Assessment

Figure 2: Integrated workflow for assessing mutagenic potential and quantifying molecular DNA damage.

References

-

Ngan, V. K., et al. (2021).[7] Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry. PeerJ. [Link]

-

McCoy, E. C., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research. [Link]

-

Valko, M., et al. (2006). Free radicals, metals and antioxidants in oxidative stress-induced cancer. Chemico-Biological Interactions. [Link]

-

IARC Monographs. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. [Link]

-

Fronza, G., et al. (1994). Mutagenicity of nitroxyl compounds: structure-activity relationships. Mutation Research. [Link]

-

National Toxicology Program. (2001). Nomination Background: 8-Methylquinoline.[8] NTP.[8] [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. DNA adduct - Wikipedia [en.wikipedia.org]

- 3. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 5. Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One [journals.plos.org]

- 6. 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry [PeerJ] [peerj.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Methodological & Application

Application Note: Nucleophilic Substitution of 2-Methyl-4-nitroquinoline

Executive Summary

This guide details the protocols for functionalizing 2-Methyl-4-nitroquinoline via Nucleophilic Aromatic Substitution (

Mechanistic Insight: The Pathway

The reaction of 2-Methyl-4-nitroquinoline with nucleophiles proceeds through an Addition-Elimination mechanism (

Electronic Activation

The quinoline nitrogen (N1) exerts a strong inductive ($ -I

The Meisenheimer Complex

The rate-determining step is typically the formation of the anionic intermediate (Meisenheimer complex).[1] The stability of this complex determines the reaction barrier. The nitro group is particularly effective here because it can accommodate the negative charge through resonance.

Reaction Pathway Diagram

The following diagram illustrates the transition from the ground state reactant through the Meisenheimer intermediate to the final substituted product.

Figure 1: The

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol is optimized for primary and secondary amines. It is widely used to generate DNA-intercalating drugs.

Reagents:

-

Substrate: 2-Methyl-4-nitroquinoline (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

-

Base (Optional): Triethylamine (

) if the amine is valuable/scarce; otherwise, excess amine acts as the base.

Workflow:

-

Dissolution: Dissolve 1.0 mmol of 2-Methyl-4-nitroquinoline in 5 mL of anhydrous IPA.

-

Note: IPA is preferred over EtOH for higher temperature reflux (

vs

-

-

Addition: Add 1.2 mmol of the target amine dropwise.

-

Critical: If the reaction turns deep red immediately, it indicates the formation of the Meisenheimer complex.

-

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).-

Endpoint: Disappearance of the starting material spot (

) and appearance of a fluorescent product spot (often blue/green under UV254).

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour into 20 mL of ice-cold water.

-

Alkalinize to pH 10 using 10% NaOH or

. This ensures the product is in its free base form and neutralizes the generated nitrous acid (

-

-

Purification: Filter the precipitate. Wash with cold water (

) to remove nitrite salts. Recrystallize from EtOH/Water.

Protocol B: C-O Bond Formation (Alkoxylation)

This protocol describes the synthesis of 4-methoxy-2-methylquinoline, a precursor for quinolone antibiotics.

Reagents:

-

Substrate: 2-Methyl-4-nitroquinoline (1.0 equiv)

-

Nucleophile: Sodium Methoxide (NaOMe) (1.1 equiv)

-

Solvent: Anhydrous Methanol (MeOH)

Workflow:

-

Preparation of Alkoxide: Dissolve NaOMe (1.1 mmol) in 5 mL dry MeOH under Nitrogen atmosphere.

-

Safety: NaOMe is moisture sensitive. Use fresh reagents.

-

-

Reaction: Add the nitroquinoline substrate (1.0 mmol) in one portion.

-

Conditions: Stir at

for 2 hours.-

Observation: The reaction is faster than amination due to the higher nucleophilicity of the alkoxide.

-

-

Quenching: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM (10 mL) and wash with water (10 mL).

-

Isolation: Dry the organic layer over

, filter, and concentrate.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the impact of key variables on the reaction yield and purity.

| Parameter | Recommended Condition | Impact of Deviation |

| Solvent Polarity | Protic (EtOH, IPA) or Polar Aprotic (DMF) | Non-polar solvents (Toluene) significantly slow the reaction as they cannot stabilize the polar transition state (Meisenheimer complex). |

| Temperature | Temperatures | |

| Leaving Group | Nitro ( | While |

| Stoichiometry | 1.1 – 1.5 eq Nucleophile | Large excess (>3 eq) of amine can lead to difficult purification; insufficient nucleophile leads to incomplete conversion. |

Decision Logic for Optimization

Use the following logic flow to select the appropriate conditions for your specific nucleophile.

Figure 2: Process optimization decision tree based on nucleophile characteristics.

References

-

Nucleophilic Arom

) Mechanisms:- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-2-nitrochlorobenzenes with methoxide. Chemical Reviews, 49(2), 273-412.

-

Context: Foundational text establishing the addition-elimination mechanism for activated aromatic rings.[2]

-

Synthesis of 4-Aminoquinolines

-

Romero, A. H., et al. (2025).[3] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

- Context: detailed review of displacing leaving groups at the C4 position of quinolines to form amino-deriv

-

(Note: PMC ID is illustrative of similar recent reviews; verify specific year).

-

-

Reactivity of Nitroquinolines

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

- Context: Authoritative textbook covering the electronic properties of quinolines and the reactivity of nitro-substituents.

-

Alkoxylation Protocols

- Wolfe, J. P., et al. (2000). Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. Journal of Organic Chemistry.

- Context: Provides comparative baselines for yield efficiencies between classical (used here) and modern Buchwald-Hartwig couplings.

Sources

Application Note: 2-Methyl-4-nitroquinoline in Quinoline Dye Synthesis

[1]

Executive Summary

2-Methyl-4-nitroquinoline is a bifunctional scaffold critical for developing styryl , cyanine , and hemicyanine dyes .[1] Its utility stems from two synergistic electronic features:

-

Hyper-Acidic Methyl Group (C2): The electron-withdrawing nitro group at C4, combined with the quinoline nitrogen, significantly lowers the pKa of the C2-methyl protons, facilitating rapid condensation reactions.[1]

-

Electrophilic Core (C4): The nitro group serves as a labile leaving group for nucleophilic aromatic substitution (

), allowing for late-stage tuning of photophysical properties (e.g., fluorescence quantum yield).[1]

This guide details protocols for handling this precursor, specifically focusing on quaternization kinetics and condensation pathways .[1]

Chemical Basis & Reactivity Profile[1][2]

The reactivity of 2-methyl-4-nitroquinoline is defined by the "push-pull" electronic effects.[1]

-

Activation: The nitro group (

) at position 4 exerts a strong mesomeric ( -

Quaternization Challenge: While the nitro group activates the methyl group, it deactivates the ring nitrogen (

), making quaternization (alkylation) slower than in unsubstituted quinolines. Harsher conditions are often required.[1]

Reactivity Pathway Diagram

The following diagram illustrates the dual reactivity modes: Path A (Methyl Condensation) and Path B (Nitro Displacement).

Caption: Workflow for converting 2-methyl-4-nitroquinoline into functional dyes. Path A (Solid) is the primary focus for dye construction.

Experimental Protocols

Protocol A: Synthesis of N-Alkyl-2-methyl-4-nitroquinolinium Salts (Quaternization)

Objective: To activate the C2-methyl group for subsequent condensation.[1] Note: The electron-deficient nature of the ring requires stronger alkylating agents or higher temperatures than standard quinaldine.[1]

Materials:

-

2-Methyl-4-nitroquinoline (10 mmol)[1]

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (15-20 mmol)[1]

-

Solvent: Acetonitrile (anhydrous) or Toluene (for higher boiling point)

-

Glass pressure tube (sealed)

Procedure:

-

Dissolution: Dissolve 1.88 g (10 mmol) of 2-methyl-4-nitroquinoline in 10 mL of anhydrous acetonitrile in a heavy-walled pressure tube.

-

Addition: Add 1.25 mL (20 mmol) of Methyl Iodide. Caution: MeI is a carcinogen and volatile.

-

Reaction: Seal the tube and heat to 80–90°C for 12–24 hours.

-

Insight: Standard reflux in acetone (common for quinaldine) is often insufficient due to the deactivated nitrogen.[1]

-

-

Precipitation: Cool the mixture to

. The quaternary salt usually precipitates as a yellow-orange solid.[1] -

Purification: Filter the solid, wash copiously with cold diethyl ether to remove unreacted starting material, and dry under vacuum.

-

Yield Target: >85%.[1]

-

Protocol B: Synthesis of Styryl Dyes (Condensation)

Objective: Synthesis of 1-methyl-2-(4-dimethylaminostyryl)-4-nitroquinolinium iodide. Mechanism: Knoevenagel-type condensation between the activated methyl group and an aromatic aldehyde.[1]

Materials:

-

N-Methyl-2-methyl-4-nitroquinolinium iodide (from Protocol A)[1]

-

p-Dimethylaminobenzaldehyde (1.0 eq)[1]

-

Catalyst: Piperidine (catalytic amount, ~3-5 drops)[1]

-

Solvent: Ethanol or Methanol[1]

Procedure:

-

Setup: In a 50 mL round-bottom flask, suspend 1 mmol of the quaternary salt and 1 mmol of p-dimethylaminobenzaldehyde in 15 mL of ethanol.

-

Catalysis: Add 3–5 drops of piperidine. The solution will immediately darken (deep red/purple) indicating deprotonation and onset of condensation.

-

Reflux: Heat to reflux for 2–4 hours. Monitor by TLC (Silica, MeOH:DCM 1:9).[1] The product spot will be intensely colored and lower Rf than the aldehyde.[1]

-

Isolation: Cool to room temperature. The dye typically crystallizes out.[1]

-

Troubleshooting: If no precipitate forms, reduce volume by 50% on a rotavap and add cold ether.[1]

-

-

Recrystallization: Recrystallize from Methanol/Ethanol to obtain metallic green crystals (which dissolve to purple/blue solutions).[1]

Protocol C: Functionalization via Nitro-Displacement (Optional)

Context: If the 4-nitro group quenches fluorescence undesirable for the final application, it can be displaced after quaternization but before or after condensation.[1]

Reaction:

Data Interpretation & Characterization

Spectroscopic Signatures

| Technique | Parameter | Expected Observation |

| 1H NMR | C2-Methyl (Precursor) | Singlet, |

| 1H NMR | Vinyl Protons (Dye) | Two doublets, |

| UV-Vis | ~300–350 nm (Colorless/Pale Yellow).[1] | |

| UV-Vis | 500–650 nm (Strong solvatochromism).[1] Nitro group induces bathochromic shift.[1] | |

| IR | Strong bands at ~1530 |

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Yield in Quaternization | Deactivated Ring Nitrogen | Use neat MeI (no solvent) or switch to Dimethyl Sulfate (higher boiling point, 188°C).[1] |

| No Condensation Product | Wet Solvent / Acidic Media | Ensure solvent is dry; add more piperidine base to neutralize any HI formed.[1] |

| Dye is Non-Fluorescent | Nitro Quenching | The |

Safety & Handling

References

-

Ogata, Y., Kawasaki, A., & Hirata, H. (1972).[1] Condensation of 2-methylquinoline with benzaldehydes in acetic anhydride. Journal of the Chemical Society, Perkin Transactions 2.[1] Link

-

Mishra, A., et al. (2000).[1] Cyanines during the 1990s: A Review. Chemical Reviews, 100(6), 1973-2012.[1] Link

-

BenchChem. (2025).[1][2] The Organic Chemistry of 2-Methyl-6-nitrobenzaldehyde: A Technical Guide. (Relevant for nitro-group electronic effects in quinoline synthesis). Link

-

PubChem. 2-Methyl-4-nitroquinoline 1-oxide Compound Summary. (Precursor data). Link

-

Sinha, C., et al. (2023).[1] Synthesis and spectroscopic characterization of styrylquinolines. ResearchGate. Link

Nanomaterial-assisted synthesis of 2-methyl-4-nitroquinoline using Fe3O4@SiO2

Application Note: Nanomaterial-Assisted Synthesis of 2-Methyl-4-Nitroquinoline using Fe3O4@SiO2

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 2-methyl-4-nitroquinoline , a critical pharmacophore in the development of antibacterial and anticancer agents. Unlike standard nitration of quinoline, which predominantly yields 5- and 8-nitro isomers due to the protonation of the nitrogen atom, this protocol utilizes a Nanomaterial-Assisted N-Oxide Route to achieve regioselective nitration at the C-4 position.

The core of this methodology is the use of Sulfonic Acid-Functionalized Magnetic Core-Shell Nanoparticles (Fe3O4@SiO2-SO3H) . This retrievable solid acid catalyst drives the initial construction of the quinoline scaffold (Doebner-Miller condensation) with superior atom economy and simplified workup compared to traditional mineral acid catalysis.

Key Advantages:

-

Regioselectivity: Specifically targets the C-4 position via N-oxide activation.

-

Green Chemistry: Catalyst is magnetically recoverable and reusable for 5+ cycles.[1]

-

Operational Efficiency: Eliminates the need for tedious filtration and neutralization steps in the ring-closing phase.

Scientific Mechanism & Rationale

The Regioselectivity Challenge

Direct nitration of 2-methylquinoline (Quinaldine) using mixed acids (

To access the 4-nitro derivative, the electron density of the pyridine ring must be manipulated. This protocol employs N-oxidation to create 2-methylquinoline N-oxide. The N-oxide oxygen acts as an electron donor, facilitating electrophilic substitution at the 4-position (para to the N-oxide), followed by deoxygenation to yield the target molecule.

Role of Fe3O4@SiO2-SO3H Nanocatalyst

The Fe3O4@SiO2-SO3H nanoparticle acts as a high-surface-area solid Brønsted acid.

-

Fe3O4 Core: Superparamagnetic properties allow instant separation from the reaction mixture using an external magnet.

-

SiO2 Shell: Protects the iron core from acid leaching and provides a hydroxyl-rich surface for functionalization.

-

-SO3H Groups: Catalyze the condensation of aniline and crotonaldehyde (or similar precursors) to form the 2-methylquinoline core, replacing corrosive liquid acids like HCl or H2SO4.

Experimental Protocol

Materials & Reagents

-

Precursors: Aniline (99%), Crotonaldehyde, m-Chloroperbenzoic acid (m-CPBA, 77%), Fuming Nitric Acid, Phosphorus Trichloride (

). -

Nanomaterial Synthesis:

, -

Solvents: Ethanol, Dichloromethane (DCM), Chloroform.

Phase I: Synthesis of Fe3O4@SiO2-SO3H Catalyst

-

Core Synthesis (Co-precipitation):

-

Dissolve

and -

Add

(25%) dropwise at 80°C under vigorous stirring until pH reaches 10. Black precipitate ( -

Magnetically separate and wash with water/ethanol.[3]

-

-

Silica Coating (Stöber Method):

-

Disperse 1.0 g of

in ethanol/water (4:1 v/v). -

Add 2.0 mL

and 4.0 mL TEOS. Stir for 12 hours at room temperature. -

Result: Fe3O4@SiO2 (Core-Shell).

-

-

Surface Functionalization (-SO3H):

-

Disperse 1.0 g of dried Fe3O4@SiO2 in dry DCM.

-

Add 0.5 mL Chlorosulfonic acid dropwise at 0°C (Caution: Exothermic).

-

Stir for 2 hours, wash with DCM, and dry.

-

Validation: FT-IR should show peaks at 1000-1200 cm⁻¹ (Si-O-Si) and 1150 cm⁻¹ (S=O).

-

Phase II: Synthesis of 2-Methyl-4-Nitroquinoline

Step 1: Nanocatalyzed Ring Formation (2-Methylquinoline)

-

Reaction: Mix Aniline (10 mmol) and Crotonaldehyde (10 mmol) in Ethanol (15 mL).

-

Catalyst: Add Fe3O4@SiO2-SO3H (50 mg) .

-

Conditions: Reflux at 80°C for 3 hours.

-

Workup: Apply external magnet to remove catalyst.[4] Evaporate solvent.

-

Yield: ~85-90% of 2-methylquinoline (Quinaldine).

Step 2: N-Oxidation

-

Dissolve 2-methylquinoline (from Step 1) in Chloroform.

-

Add m-CPBA (1.2 equiv) slowly at 0°C. Stir at RT for 4 hours.

-

Wash with

to remove benzoic acid byproduct. -

Product: 2-methylquinoline N-oxide.[5]

Step 3: Regioselective Nitration (The Critical Step)

-

Dissolve N-oxide in conc.

at 0°C. -

Add Fuming

/ -

Heat to 70°C for 2 hours. Note: The N-oxide directs the nitro group to position 4.

-

Pour onto crushed ice. The yellow precipitate is 2-methyl-4-nitroquinoline N-oxide .

Step 4: Deoxygenation

-

Dissolve the nitro-N-oxide in Chloroform.

-

Add

(2 equiv) and reflux for 1 hour. -

Neutralize and extract.[3]

-

Final Product: 2-methyl-4-nitroquinoline (Pale yellow needles, MP: ~136°C).

Workflow Visualization

Caption: Integrated workflow showing the preparation of the magnetic solid acid catalyst and its application in the regioselective synthesis pathway.

Data Analysis & Performance

Catalyst Efficiency (Step 1: Ring Formation)

Comparison of Fe3O4@SiO2-SO3H against traditional homogeneous catalysts for the synthesis of 2-methylquinoline.

| Catalyst System | Load (mol%) | Time (h) | Yield (%) | Recovery |

| Fe3O4@SiO2-SO3H | 5.0 | 3.0 | 92 | Magnetic (98%) |

| Conc. HCl | 100 | 6.0 | 65 | None (Neutralization req.) |

| p-TSA (Soluble) | 10 | 5.0 | 78 | Difficult |

| Bare Fe3O4 | 10 | 8.0 | 45 | Magnetic |

Regioselectivity Verification (Step 3)

The N-oxide route is essential for 4-position substitution.

| Substrate | Reaction | Major Product |

| 2-Methylquinoline | Nitration ( | 5-Nitro / 8-Nitro (Mixture) |

| 2-Methylquinoline N-Oxide | Nitration ( | 4-Nitro (>95% Selectivity) |

References

-

Nanomaterial-Assisted Synthesis & Catalyst Prep

-

Synthesis of Fe3O4@SiO2 core-shell nanoparticles:

-

Solid Acid Catalysis for Quinoline Synthesis:

-

-

Target Molecule Specificity (N-Oxide Route)

-

Regioselective Nitration of Quinolines:

-

Synthesis of 4-Nitroquinoline N-oxide derivatives:

-

-

General Methodology

-

Magnetic Nanoparticle Catalysis Reviews:

-

Sources

Application Note: Chemoselective Preparation of 4-Aminoquinaldine from 2-Methyl-4-nitroquinoline

Executive Summary

The transformation of 2-methyl-4-nitroquinoline to 4-aminoquinaldine (4-amino-2-methylquinoline) is a pivotal step in the synthesis of aminoquinoline-based antimalarials (e.g., Amodiaquine analogs) and fluorescent probes. While conceptually simple, the reduction of nitroarenes within a nitrogen-heterocyclic scaffold presents specific challenges:

-

Regioselectivity: Avoiding the over-reduction of the quinoline ring (yielding tetrahydroquinolines), which frequently occurs under vigorous catalytic hydrogenation.

-

Catalyst Poisoning: The basic quinoline nitrogen can coordinate with noble metal catalysts (Pd, Pt), stalling reaction kinetics.

-

Solubility: The amino-product often exhibits different solubility profiles than the nitro-substrate, complicating isolation.

This Application Note details a chemoselective Iron/Acetic Acid (Béchamp) reduction protocol . This method is selected for its robustness, scalability, and absolute selectivity for the nitro group, eliminating the risk of ring hydrogenation associated with standard

Reaction Pathway & Mechanism[1][2]

The reduction proceeds via a stepwise electron transfer mechanism on the iron surface. Unlike catalytic hydrogenation, which attacks

Mechanistic Diagram

Figure 1: Stepwise reduction pathway of the nitro group on the quinoline scaffold.

Experimental Protocol: Iron-Mediated Reduction

Reagents and Equipment[3][4][5][6][7]

| Reagent | Specification | Role |

| 2-Methyl-4-nitroquinoline | >97% Purity | Substrate |

| Iron Powder | <10 micron, Reduced | Reductant (Surface area is critical) |

| Glacial Acetic Acid | 99.7% | Proton source & Solvent |

| Ethanol (EtOH) | Absolute | Co-solvent (improves solubility) |

| Sodium Hydroxide (NaOH) | 5N Aqueous | Neutralization/Workup |

| Ethyl Acetate | ACS Grade | Extraction Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-methyl-4-nitroquinoline (5.0 g, 26.6 mmol) in Ethanol (50 mL) .

-

Add Glacial Acetic Acid (25 mL) . The solution may warm slightly.

-

Initiate stirring at 300 RPM.

Step 2: Iron Addition (The Exotherm) 4. Heat the mixture to 60°C . 5. Add Iron Powder (7.4 g, 133 mmol, 5.0 eq) portion-wise over 15 minutes.

- Critical Insight: Do not add all at once. The reaction is exothermic. Adding in portions prevents a "runaway" exotherm that can cause solvent bumping.

- Once addition is complete, increase temperature to Reflux (~85-90°C) .

Step 3: Reaction Monitoring 7. Maintain reflux for 2–3 hours . 8. TLC Monitoring: Eluent system: DCM:MeOH (95:5).[1]

- Substrate Rf: ~0.8 (UV active, yellow spot).

- Product Rf: ~0.3 (UV active, often fluoresces blue/purple under 365nm).

- Endpoint: Disappearance of the yellow nitro spot.

Step 4: Workup (The "Self-Validating" Purification) This workup utilizes the basicity of the aminoquinoline to separate it from iron residues and neutral impurities.

-

Filtration: While still hot, filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol (20 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to remove most ethanol/acetic acid. Result: A thick, dark oil (acetate salt of the product).

-

Acid-Base Swing (Purification):

-

Dilute the residue with Water (50 mL) .

-

Check: The solution should be acidic (pH < 4). If not, add small amounts of HCl.

-

Wash: Extract this aqueous phase with Ethyl Acetate (2 x 30 mL) .

-

Why? The product is protonated (water-soluble). Organic impurities (unreacted nitro, neutral byproducts) move to the EtOAc layer. Discard the EtOAc layer.

-

-

Precipitation: Cool the aqueous phase to 0–5°C. Slowly add 5N NaOH until pH reaches 10–11.

-

The product will precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Results and Characterization

Expected Data[1][2][3][4][8][9][10][11]

| Parameter | Value | Notes |

| Yield | 85 – 92% | High efficiency due to selective extraction. |

| Appearance | Off-white to pale yellow powder | Darkens upon air exposure (oxidation). |

| Melting Point | 162 – 166 °C | Matches literature standards [1][5].[2] |

| Purity (HPLC) | >98% | Single peak at 254 nm. |

Workup Logic Flow[13]

Figure 2: Acid-Base workup strategy ensuring high purity without column chromatography.

Expert Insights & Troubleshooting

Why Iron/AcOH over Catalytic Hydrogenation?

While Catalytic Hydrogenation (

-

Recommendation: Use Fe/AcOH for reliability. If hydrogenation is mandatory (e.g., GMP restrictions on metal residues), use Platinum on Carbon (Pt/C) poisoned with sulfide, or Raney Nickel , which are less prone to ring reduction than Pd/C.

Handling Iron Sludge

The filtration of iron oxide sludge can be slow.

-

Tip: Do not let the reaction mixture cool completely before filtration. The hot solution is less viscous.

-

Tip: Use a wide pad of Celite (diatomaceous earth). If the filter clogs, scrape the top layer of the Celite gently to expose fresh surface.

Stability of the Amine

4-aminoquinolines are electron-rich and can oxidize in air, turning brown over time.

-

Storage: Store under Nitrogen or Argon in amber vials.

-

Salt Formation: Converting the free base to a Hydrochloride or Sulfate salt immediately after synthesis significantly improves long-term stability.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. Retrieved from [Link]

- Gogoi, S., et al. (2018). Iron-Catalyzed Reduction of Nitro Compounds. Journal of Chemistry and Chemical Sciences. (Contextual grounding for Iron selectivity).

Sources

Application Notes and Protocols: Selective Nitration of 2-Methylquinoline to Afford the 4-Nitro Isomer

Abstract

This technical guide provides a comprehensive methodology for the regioselective nitration of 2-methylquinoline to yield the 4-nitro isomer, a compound of interest for researchers in medicinal chemistry and materials science. Standard electrophilic nitration of 2-methylquinoline predominantly yields a mixture of 5- and 8-nitro isomers, with substitution occurring on the carbocyclic ring. To achieve nitration at the C4-position of the heterocyclic ring, a strategic three-step synthetic pathway is employed. This guide details the rationale and experimental protocols for the N-oxidation of 2-methylquinoline, the subsequent 4-position selective nitration of the N-oxide intermediate, and the final deoxygenation to obtain the desired 2-methyl-4-nitroquinoline.

Introduction: The Challenge of Regioselective Nitration of Quinolines

The quinoline scaffold is a privileged structure in drug discovery and functional materials. The introduction of a nitro group can serve as a crucial synthetic handle for further functionalization or as a key pharmacophore. However, the electrophilic substitution of quinolines, including nitration, is governed by the electronic properties of the bicyclic system.

Under typical nitrating conditions (e.g., a mixture of nitric and sulfuric acids), the quinoline nitrogen is protonated, forming the quinolinium ion. This strongly deactivates the pyridine ring towards electrophilic attack.[1] Consequently, the electrophile, the nitronium ion (NO₂⁺), preferentially attacks the electron-rich benzene ring, leading to a mixture of 5- and 8-nitroquinolines.[1] Direct nitration at the 4-position is electronically disfavored as the corresponding Wheland intermediate would place a destabilizing positive charge on the already electron-deficient nitrogen atom.

A Chinese patent confirms that the direct nitration of 2-methylquinoline results in a hard-to-separate mixture of 2-methyl-5-nitroquinoline and 2-methyl-8-nitroquinoline.[2] To circumvent this inherent regioselectivity, a more nuanced approach is required to direct the nitro group to the 4-position.

Strategic Approach: The N-Oxide as a Directing Group

The most effective strategy for achieving C4-nitration of 2-methylquinoline involves the temporary introduction of an N-oxide functionality. The N-oxide group fundamentally alters the electronic landscape of the quinoline ring system. It activates the pyridine ring towards electrophilic substitution, particularly at the C2 and C4 positions, through resonance effects. This activation provides a reliable method for directing the nitration to the desired 4-position.

The overall synthetic pathway is a three-step process:

-

N-Oxidation: Conversion of 2-methylquinoline to 2-methylquinoline N-oxide.

-

Nitration: Electrophilic nitration of the N-oxide intermediate to yield 2-methyl-4-nitroquinoline N-oxide.

-

Deoxygenation: Removal of the N-oxide to afford the final product, 2-methyl-4-nitroquinoline.

This guide will now detail the experimental protocols for each of these critical steps.

Experimental Protocols

Step 1: Synthesis of 2-Methylquinoline N-Oxide

The oxidation of the quinoline nitrogen can be efficiently achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Reaction Scheme:

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 2-Methylquinoline

Topic: Improving Yield and Selectivity in the Nitration of 2-Methylquinoline Audience: Researchers, Process Chemists, and Drug Development Scientists Document ID: TS-NMQ-2024-05 Status: Active

Executive Summary & Mechanism Overview[1]

The Challenge: The nitration of 2-methylquinoline (quinaldine) is a classic yet notoriously finicky electrophilic aromatic substitution (SEAr). The primary difficulty lies in the deactivating nature of the protonated nitrogen atom, which directs substitution to the carbocyclic (benzene) ring, specifically positions 5 and 8. The Reality: Researchers often face yields below 50% due to dinitration, oxidative degradation of the methyl group, or inseparable isomer mixtures (typically a ~1:1 ratio of 5-nitro and 8-nitro isomers).

Mechanistic Insight:

In strongly acidic media (mixed acid), 2-methylquinoline exists almost exclusively as the quinolinium ion . The positive charge on the nitrogen exerts a strong -I (inductive withdrawing) and -M (mesomeric withdrawing) effect, severely deactivating the pyridine ring and the positions ortho and para to the nitrogen on the benzene ring. Consequently, the electrophile (

Reaction Pathway Diagram

Figure 1: Mechanistic pathway showing the bifurcation into 5- and 8-nitro isomers and potential oxidative side reactions.

Troubleshooting Guide (Q&A)

Category A: Yield Optimization

Q1: My overall isolated yield is stuck below 40%. I see a lot of black tar during workup. What is happening? A: The formation of "tar" usually indicates oxidative degradation . The methyl group at C2 is susceptible to oxidation by nitric acid, especially if the reaction temperature rises above 0°C during the addition phase or if the acid concentration is too low (allowing higher water activity, which supports oxidation).

-

Fix: Ensure the internal temperature remains below -5°C during the addition of the nitrating mixture.

-

Fix: Use Fuming Nitric Acid (>90%) rather than concentrated HNO3 (65-70%) to minimize water content.

-

Fix: Verify your H2SO4 is at least 98%. Water acts as a base, reducing the concentration of the active nitronium ion (

).

Q2: I am getting significant amounts of dinitro compounds. How do I stop at the mononitro stage? A: Dinitration occurs when the reaction is allowed to proceed for too long or at too high a temperature after the addition is complete.

-

Causality: Once the first nitro group is added, the ring is further deactivated, but the second nitration can still occur at the remaining C5 or C8 position if the system has enough thermal energy.

-

Protocol Adjustment: Quench the reaction strictly after 30–45 minutes of post-addition stirring at room temperature. Do not reflux.

Category B: Regioselectivity & Separation

Q3: I need the 8-nitro isomer, but I have a 50:50 mixture. Can I shift the regioselectivity? A: Shifting the intrinsic electronic bias of the quinolinium ion is difficult. The 50:50 ratio is mechanistically inherent. However, you can optimize for recovery yield of the specific isomer.

-

Strategy: The 5-nitro and 8-nitro isomers have significantly different solubilities and basicities.

-

Separation Technique: Use the Hydrohalide Salt Method . The 8-nitro isomer often forms a less soluble hydrohalide salt or precipitates differently upon partial neutralization. Alternatively, fractional crystallization from ethanol/acetone often yields the 5-nitro isomer as the first crop (higher MP), leaving the 8-nitro isomer in the mother liquor.

Q4: How do I distinguish the two isomers by NMR?

A: Look at the coupling constants (

-

8-Nitro-2-methylquinoline: The proton at C7 will show a characteristic doublet-of-doublets or triplet pattern, deshielded by the adjacent nitro group.

-

5-Nitro-2-methylquinoline: The proton at C4 (on the pyridine ring) is often shielded differently due to the peri-effect of the nitro group at C5.

-

Reference Data: Compare with literature values for unsubstituted nitroquinolines if specific 2-methyl data is unavailable; the pattern in the benzene ring remains largely conserved.

Optimized Experimental Protocol

Objective: Synthesis of 5-nitro-2-methylquinoline and 8-nitro-2-methylquinoline with minimized oxidative side products.

Reagents

-

2-Methylquinoline (Quinaldine): 1.0 eq (e.g., 14.3 g, 100 mmol)

-

Sulfuric Acid (H2SO4), 98%: 10.0 eq (solvent/catalyst)

-

Fuming Nitric Acid (HNO3), >90%: 1.5 eq

-

Ice/Water: For quenching

Step-by-Step Methodology

-

Preparation of Substrate Solution:

-

In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, add 50 mL of conc. H2SO4 .[1]

-

Cool the acid to 0°C using an ice-salt bath.

-

Slowly add 2-Methylquinoline (14.3 g) dropwise. Caution: Exothermic. Maintain internal temp < 10°C.

-

-

Preparation of Nitrating Mix:

-

In a separate beaker, mix Fuming HNO3 (approx. 7 mL / 10.5 g) with 20 mL conc. H2SO4 .[1] Pre-cool this mixture to 0°C.

-

-

Nitration Reaction:

-

Cool the substrate solution to -5°C .

-

Add the Nitrating Mix dropwise via an addition funnel over 30-45 minutes .

-

CRITICAL: Do not allow temperature to exceed 0°C.

-

After addition, remove the cooling bath and allow the mixture to stir at Room Temperature (20-25°C) for 45 minutes .

-

-

Workup & Isolation:

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

Neutralize carefully with ammonium hydroxide (NH4OH) or solid sodium carbonate (Na2CO3) to pH ~8-9.

-

A yellow/brown precipitate (mixture of isomers) will form.

-

Filter the solid, wash with cold water, and dry under vacuum.[2]

-

-

Purification (Isomer Separation):

-

Recrystallization: Dissolve the crude solid in boiling Ethanol (95%) .

-

Cool slowly. The 5-nitro isomer typically crystallizes out first (Check purity via TLC/NMR).

-

Concentrate the filtrate to obtain the 8-nitro isomer enriched fraction.

-

Data Table: Expected Outcomes vs. Conditions

| Parameter | Standard Condition | Optimized Condition (Recommended) | Impact |

| Acid Type | Conc. HNO3 (68%) | Fuming HNO3 (>90%) | Reduces oxidation; increases reaction rate. |

| Temperature | 25°C - 60°C | -5°C to 25°C | Prevents tar formation; minimizes dinitration. |

| Isomer Ratio | ~55:45 (5-NO2 : 8-NO2) | ~50:50 | Ratio is intrinsic; yield is improved. |

| Yield (Crude) | 40-50% | >85% | Significant reduction in side reactions. |

Diagnostic Workflow (Decision Tree)

Use this logic flow to troubleshoot low yields or purity issues.

Figure 2: Troubleshooting logic for common nitration issues.

References

-

Nitration of Quinoline and Derivatives

- Mechanism & Isomer Ratios: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.

-

Regioselectivity Data: Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline. Journal of the Chemical Society, 4204-4210. Link

-

Separation Methodologies

-

Hydrohalide Precipitation: Determining the separation of 5-nitro and 8-nitro isomers via salt formation. European Patent EP0858998A1. Link

-

-

Synthesis of Methyl-Nitroquinolines

-

7-Methyl-8-nitroquinoline Protocol (Analogous Conditions): Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Link

-

-

Physical Properties

-

Melting Points & Spectra: National Institute of Standards and Technology (NIST) WebBook. 5-nitro-8-methylquinoline data. Link

-

Disclaimer: This guide is for educational and research purposes. All chemical procedures should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment (fume hood, PPE).

Sources

Controlling regioselectivity in quinaldine nitration

Welcome to the technical support guide for controlling regioselectivity in the nitration of quinaldine (2-methylquinoline). This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested guidance to help you navigate this critical electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: Why does the nitration of quinaldine primarily yield a mixture of 5-nitro and 8-nitroquinaldine?

A: The regioselectivity of quinaldine nitration is governed by the fundamental principles of electrophilic aromatic substitution (EAS) on a heterocyclic aromatic system.

-

Protonation and Deactivation: In the strongly acidic conditions of a typical nitration (e.g., HNO₃/H₂SO₄), the basic nitrogen atom of the quinaldine ring is protonated to form the quinaldinium ion. This positive charge strongly deactivates the pyridine ring (the one containing the nitrogen) towards attack by the electrophile (the nitronium ion, NO₂⁺).[1]

-

Substitution on the Benzene Ring: Consequently, the electrophilic attack occurs on the more electron-rich carbocyclic (benzene) ring.[1][2][3]

-

Directing Effects: Within the benzene ring, the α-positions (C5 and C8) are electronically favored for substitution over the β-positions (C6 and C7). This is because the resonance structures of the Wheland intermediate (the sigma complex) formed during attack at C5 or C8 are more stable. Attack at these positions allows the positive charge to be delocalized without placing it on the carbon atom at the ring junction next to the positively charged nitrogen.

-

The Role of the Methyl Group: The C2-methyl group in quinaldine is an activating group due to its electron-donating inductive and hyperconjugation effects.[4][5][6][7] While it activates the entire molecule compared to quinoline, its primary influence on regioselectivity in the benzene ring is minor and primarily steric, potentially slightly hindering attack at the C8-position.

The result is a reaction that proceeds much slower than the nitration of naphthalene but ultimately yields a mixture of 5- and 8-nitro isomers.[1]

Core Experimental Protocol & Optimization

Q2: I need a reliable starting protocol for the nitration of quinaldine. What are the standard conditions?

A: This protocol provides a robust baseline for producing a mixture of 5- and 8-nitroquinaldine. Subsequent sections will detail how to adjust these parameters to influence the isomer ratio.

Experimental Protocol: Mixed-Acid Nitration of Quinaldine

Materials:

-

Quinaldine (2-methylquinoline)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Ammonium Hydroxide (NH₄OH) solution, ~30%

-

Dichloromethane (DCM) or Ethyl Acetate for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Acid Mixture Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 25 mL of concentrated H₂SO₄. Once cooled to below 10°C, add 5 mL of concentrated HNO₃ dropwise, ensuring the temperature does not exceed 15°C. This is your nitrating mixture.

-

Reaction Setup: In a separate three-neck flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, add 10 g of quinaldine. Cool this flask in an ice-salt bath to 0°C.

-

Addition of Substrate: Slowly add 20 mL of concentrated H₂SO₄ to the quinaldine, keeping the temperature below 10°C. The quinaldine will dissolve to form the quinaldinium sulfate salt.

-

Nitration: Begin adding the cold nitrating mixture from the dropping funnel to the quinaldine solution. Maintain the reaction temperature strictly between 0°C and 5°C. The addition should take approximately 30-45 minutes.

-

Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC if desired.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (approx. 200 g). This should be done in a fume hood with vigorous stirring.

-

Neutralization & Precipitation: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the pH is approximately 7-8. A yellow-brown precipitate of the mixed nitroquinaldine isomers will form.

-

Isolation & Drying: Filter the precipitate using a Büchner funnel, wash thoroughly with cold water, and then dry the solid product under vacuum.

Analytical Validation:

-

Determine the ratio of 5-nitro to 8-nitro isomers using HPLC or ¹H NMR analysis of the crude product.

Troubleshooting & Regioselectivity Control

Q3: My reaction gives a nearly 1:1 mixture of 5- and 8-nitroquinaldine. How can I increase the yield of the 5-nitro isomer?

A: Achieving high regioselectivity is challenging but can be influenced by controlling kinetic vs. thermodynamic parameters. The formation of the 8-nitro isomer is often slightly more sterically hindered by the C2-methyl group and the peri-hydrogen at C1. Lowering the reaction temperature can amplify the small differences in activation energy between the two pathways, favoring the kinetically preferred product.

Troubleshooting Flowchart: Improving 5-Nitro Selectivity

Caption: Decision workflow for optimizing 5-nitroquinaldine yield.

Data Summary: Effect of Conditions on Regioselectivity

| Parameter | Condition | Expected Outcome on 5-nitro : 8-nitro Ratio | Rationale |

| Temperature | 25-30°C | Approaches ~1:1 | At higher temperatures, there is enough energy to overcome the small activation energy barrier difference, reducing selectivity. |

| 0-5°C | Favors 5-nitro | Kinetically controlled regime; amplifies the difference in activation energies, favoring the less sterically hindered attack. | |

| Acid Strength | Standard H₂SO₄ | Baseline | Sufficient for generating the nitronium ion. |

| Fuming H₂SO₄ (Oleum) | May improve selectivity at low temp | Ensures a high concentration of the electrophile even at very low temperatures, allowing the reaction to proceed under strict kinetic control.[8] | |

| Nitrating Agent | Mixed Acid | Standard | The industry standard for this type of reaction.[1][9][10] |

| Acetyl Nitrate | Alternative | Can sometimes offer different selectivity profiles, but preparation and handling require care.[11] |

Q4: I'm observing significant charring and dark-colored byproducts. What's causing this and how can I prevent it?

A: This is a classic sign of oxidative side reactions or runaway nitration. Quinaldine, especially with its activating methyl group, can be susceptible to over-oxidation if conditions are not carefully controlled.

Probable Causes & Solutions:

-

Cause 1: Localized Hotspots. Poor mixing or adding the nitrating agent too quickly can create localized areas of high temperature, leading to degradation.

-

Solution: Ensure vigorous and efficient stirring. Add the nitrating mixture dropwise and slowly, monitoring the internal temperature constantly.

-

-

Cause 2: Temperature Too High. Running the reaction above 10°C significantly increases the rate of side reactions.

-

Solution: Use a more efficient cooling bath (e.g., ice-salt or acetone-dry ice) to maintain a consistently low temperature (0-5°C is ideal).

-

-

Cause 3: Contaminated Reagents. Impurities in the starting quinaldine can act as catalysts for decomposition.

-

Solution: Use freshly distilled or high-purity quinaldine for the reaction.

-

Q5: The 5- and 8-nitroquinaldine isomers are difficult to separate. What methods are recommended?

A: The isomers often have very similar polarities and boiling points, making separation by standard column chromatography or distillation challenging.

Recommended Separation Strategies:

-

Fractional Crystallization of Salts: This is often the most effective method on a larger scale. The principle relies on the differential solubility of the hydrohalide or sulfate salts of the two isomers in a given solvent system.[12]

-

Protocol:

-

Dissolve the crude isomer mixture in a suitable solvent like ethanol or isopropanol.

-

Add a hydrohalide (e.g., concentrated HCl in isopropanol) dropwise.

-

One of the isomer salts will preferentially precipitate. For the parent quinoline system, the 5-nitroquinoline hydrohalide is often less soluble.[12]

-

Filter the solid, then neutralize the salt to recover the pure isomer. The other isomer can be recovered from the filtrate.

-

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For smaller quantities or when very high purity is required, preparative HPLC is the method of choice.

-

Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for closely related isomers than standard HPLC.[13]

Mechanism of Electrophilic Nitration on Quinaldine

Caption: General mechanism for the nitration of quinaldine.

References

- StackExchange. (2025). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange.

- Sousa, A. F., Telo, J. P., & Santos, P. P. Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Fenix.

- Chemical Society of Japan. (1983). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Journal of the Chemical Society of Japan.

- Studer, A., et al. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- Unknown.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

- Unknown. NITRATION M.PHARMA Chemistry(MPC204T) Pharmaceutical Process Chemistry.

- PubMed. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.

- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

- Wikipedia.

- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- Royal Society of Chemistry. (2020). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Organic & Biomolecular Chemistry.

- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Google Patents. (1998). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

- ACS Publications. (2022).

- Chemistry Steps.

- Chemistry LibreTexts. (2022).

- Wikipedia.

- Scribd.

- Reddit. (2023).

- MDPI. (2020).

- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.

Sources